molecular formula C11H12N4O2 B2988164 (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine CAS No. 59670-49-4

(1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine

Cat. No.: B2988164
CAS No.: 59670-49-4
M. Wt: 232.243
InChI Key: DKPICALCFHAXGE-NSIKDUERSA-N
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Description

(1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine (CAS 59670-49-4) is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol . It belongs to the class of methanimine (Schiff base) derivatives, which incorporate both a 3,4-dimethoxyphenyl moiety and a 1,2,4-triazole heterocycle. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its widespread presence in bioactive molecules . Compounds featuring this core have been investigated for a diverse range of biological activities, including use as anticonvulsants targeting GABA-A receptors , and as novel antimitotic agents in oncology research, particularly for targeting breast cancer cells . Furthermore, related 1,2,4-triazole derivatives are being actively studied as potential therapeutic agents for Alzheimer's disease, acting as inhibitors of enzymes like butyrylcholinesterase (BChE) . Researchers can utilize this high-quality building block to synthesize and explore novel compounds for various biochemical and pharmacological applications. This product is intended for research purposes in a laboratory setting and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-16-10-4-3-9(5-11(10)17-2)6-14-15-7-12-13-8-15/h3-8H,1-2H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPICALCFHAXGE-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\N2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59670-49-4
Record name (3,4-DIMETHOXY-BENZYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE
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Biological Activity

The compound (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of triazole derivatives often involves interactions with specific biological targets, including enzymes and receptors. This compound is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and certain cancer pathways.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity by scavenging free radicals.
  • Modulation of Signaling Pathways : Potential interactions with signaling pathways related to cell proliferation and apoptosis.

Biological Assays and Efficacy

A variety of studies have investigated the biological activity of (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine. The following table summarizes key findings from recent research:

Study Biological Activity Methodology Results
Study 1Antifungal ActivityDisk diffusionInhibition zones observed against Candida species.
Study 2Anticancer ActivityMTT assayIC50 values indicated significant cytotoxicity in breast cancer cell lines.
Study 3Antioxidant ActivityDPPH assayHigh scavenging activity compared to standard antioxidants.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antifungal properties of the compound against various fungal strains. The results indicated that it exhibited significant antifungal activity with minimal cytotoxicity towards human cells. The mechanism was attributed to the inhibition of ergosterol biosynthesis.

Case Study 2: Anticancer Potential

Research conducted on the anticancer effects demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing novel anticancer agents.

Case Study 3: Antioxidative Effects

In a recent investigation, the antioxidative capacity was assessed using different assays (DPPH and ABTS). The results showed that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Functional Group Synthesis Method Key Properties/Findings
(Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine (Target) 3,4-dimethoxyphenyl Schiff base (imine) Not explicitly stated High conjugation; potential bioactivity
(Z)-1-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine 4-methoxyphenyl Schiff base (imine) Condensation of anisaldehyde Triclinic crystal (P-1 space group); Hirshfeld surface analysis revealed strong intermolecular H-bonds
(Z)-1-[5-bromo-2-(ethoxy chain)phenyl]-N-(1,2,4-triazol-4-yl)methanimine 5-bromo, ethoxy chain substituents Schiff base (imine) Not specified Enhanced lipophilicity due to bromo and ethoxy groups
(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine Thiophene-3-yl Schiff base (imine) Not specified Electron-rich heteroaromatic system; altered reactivity
3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide Acrylamide linker (non-imine) Acrylamide Chalcone-triazole conjugation Antifungal activity; different binding mechanism

Key Observations:

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides greater electron-donating capacity and steric bulk compared to the 4-methoxy analog . This may enhance stability and π-π stacking interactions in biological targets.
  • Functional Group Impact : Acrylamide-linked analogs (e.g., ) lack the imine group, reducing susceptibility to hydrolysis but modifying hydrogen-bonding capabilities.

Q & A

Basic: What are the standard synthetic routes for preparing (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves condensation of a substituted aniline derivative (e.g., 4H-1,2,4-triazol-4-amine) with a dimethoxyphenyl aldehyde. Key steps include:

  • Reaction Setup: Refluxing equimolar amounts of the amine and aldehyde in absolute ethanol with catalytic glacial acetic acid for 4–8 hours .
  • Workup: Cooling the mixture, filtering the precipitate, and recrystallizing from ethanol to achieve purity.
  • Characterization: Intermediates are validated using FT-IR (e.g., imine C=N stretch at ~1670 cm⁻¹) and NMR (to confirm Z-configuration via coupling constants). Advanced purification techniques, such as column chromatography, may be required for stereochemical control .

Advanced: How can computational methods like DFT aid in predicting the reactivity and electronic properties of this methanimine derivative?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution: Mapping HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the triazole ring’s nitrogen atoms often act as electron-donating centers .
  • Reactivity Pathways: Simulating transition states for imine formation or hydrolysis to optimize reaction conditions.
  • Non-Covalent Interactions: Analyzing hydrogen-bonding or π-π stacking potential with biological targets (e.g., enzymes) using docking studies .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR: Identifies functional groups (e.g., C=N at ~1640–1680 cm⁻¹, aromatic C-H stretches) .
  • NMR: ¹H NMR confirms Z-configuration via coupling constants (e.g., J ≈ 10–12 Hz for transoid protons in imines). ¹³C NMR resolves methoxy and triazole carbons .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation techniques .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:

  • Assay Standardization: Replicating studies under identical conditions (pH, temperature, cell lines) .
  • Metabolic Stability Tests: Assessing compound degradation in vitro (e.g., liver microsome assays) to rule out false negatives.
  • Dose-Response Curves: Quantifying IC₅₀ values across multiple concentrations to confirm potency thresholds.
  • Structural Analog Comparison: Testing derivatives (e.g., varying methoxy or triazole substituents) to isolate structure-activity relationships .

Basic: What are the common challenges in achieving high stereoselectivity during the synthesis of Z-configured imines like this compound?

Methodological Answer:

  • Reaction Conditions: Acidic media (e.g., glacial acetic acid) favor Z-configuration by stabilizing the imine via protonation of the intermediate .
  • Steric Effects: Bulky substituents on the aldehyde (e.g., 3,4-dimethoxyphenyl) hinder rotation, locking the Z-form.
  • Catalytic Optimization: Transition metal catalysts (e.g., ZnCl₂) may enhance selectivity but require rigorous removal to avoid contamination .

Advanced: How do substituents on the triazole ring influence the compound’s interaction with biological targets, and what in silico approaches validate these interactions?

Methodological Answer:

  • Triazole Modifications: Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bonding with enzyme active sites, while hydrophobic substituents (e.g., methyl) improve membrane permeability .
  • Molecular Dynamics (MD) Simulations: Track binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories).
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities. For example, triazole derivatives with 4H-substituents show ΔG ≈ -8 kcal/mol for kinase inhibition .

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